molecular formula C15H14BrNO3 B2400100 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide CAS No. 1351641-56-9

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2400100
CAS No.: 1351641-56-9
M. Wt: 336.185
InChI Key: ONZFXZPIYZNYMC-UHFFFAOYSA-N
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Description

5-Bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by its bromine and furan groups, as well as an indenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the bromination of the corresponding indenyl compound. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted furan derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a valuable precursor for further functionalization.

Biology: The biological applications of this compound are vast, including its potential use as a bioactive molecule in drug discovery. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for therapeutic development.

Medicine: In medicine, this compound has been studied for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for developing new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique structure allows for the creation of novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the carboxamide group.

  • Furan-2-carboxamide derivatives: Similar furan core but different substituents.

Uniqueness: 5-Bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-6-5-12(20-13)14(18)17-9-15(19)8-7-10-3-1-2-4-11(10)15/h1-6,19H,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZFXZPIYZNYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=C(O3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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